molecular formula C14H18N4O2 B8288742 2-(4-Isopropylpiperazin-1-yl)-5-nitrobenzonitrile

2-(4-Isopropylpiperazin-1-yl)-5-nitrobenzonitrile

Cat. No. B8288742
M. Wt: 274.32 g/mol
InChI Key: RODAAERVMOSJJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09321763B2

Procedure details

A round-bottom flask was charged with 2-(4-isopropylpiperazin-1-yl)-5-nitrobenzonitrile (1.76 g, 6.42 mmol), EtOH (65 mL), and 10% Pd/C (50% in water, Degussa type E101; 355 mg, 20 wt % by weight of the starting nitro compound). The flask was sealed with a rubber septum, degassed, and back-filled with H2 (×3) from a balloon filled with H2. The reaction was stirred for 2 h using a H2 filled balloon. The reaction mixture was filtered through a pad of celite, and the pad of celite was rinsed with MeOH. The filtrate was evaporated to dryness, and the product dried in vacuo to provide 5-amino-2-(4-isopropylpiperazin-1-yl)benzonitrile (1.49 g, 95% yield) as a yellow solid that was used without further purification.
Quantity
1.76 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([N:4]1[CH2:9][CH2:8][N:7]([C:10]2[CH:17]=[CH:16][C:15]([N+:18]([O-])=O)=[CH:14][C:11]=2[C:12]#[N:13])[CH2:6][CH2:5]1)([CH3:3])[CH3:2].CCO.CC1C=C2N=C3C(=NC(NC3=O)=O)N(C[C@H](O)[C@H](O)[C@H](O)CO)C2=CC=1C>O.[Pd]>[NH2:18][C:15]1[CH:16]=[CH:17][C:10]([N:7]2[CH2:8][CH2:9][N:4]([CH:1]([CH3:3])[CH3:2])[CH2:5][CH2:6]2)=[C:11]([CH:14]=1)[C:12]#[N:13]

Inputs

Step One
Name
Quantity
1.76 g
Type
reactant
Smiles
C(C)(C)N1CCN(CC1)C1=C(C#N)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
65 mL
Type
reactant
Smiles
CCO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C2C(=CC1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](CO)O)O)O
Step Three
Name
nitro
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was sealed with a rubber septum
CUSTOM
Type
CUSTOM
Details
degassed
ADDITION
Type
ADDITION
Details
back-filled with H2 (×3) from a balloon
ADDITION
Type
ADDITION
Details
filled with H2
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a pad of celite
WASH
Type
WASH
Details
the pad of celite was rinsed with MeOH
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the product dried in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC=1C=CC(=C(C#N)C1)N1CCN(CC1)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.49 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.